5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine
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Overview
Description
5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine is a complex organic compound that features a unique combination of dibenzofuran and dibenzothiophene moieties. These structures are known for their aromatic properties and are often utilized in various fields of chemistry and materials science due to their stability and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine typically involves multi-step organic reactions. The process often starts with the preparation of dibenzofuran and dibenzothiophene derivatives through electrophilic substitution reactions. These intermediates are then coupled with chlorinated aromatic amines under controlled conditions to form the final product. Common reagents used in these reactions include butyl lithium for lithiation and various catalysts for facilitating the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would likely include steps such as halogenation, lithiation, and coupling reactions, followed by purification techniques like recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, alkylated, or aminated products, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Dibenzothiophene: Another related compound with sulfur in place of oxygen, offering different electronic properties.
Phenylbenzene Derivatives: Compounds with similar aromatic structures but different substituents, leading to varied chemical and physical properties
Uniqueness
5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine is unique due to its combination of dibenzofuran and dibenzothiophene moieties, along with the presence of chlorine and phenyl groups. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in materials science and medicinal chemistry .
Properties
IUPAC Name |
5-chloro-3-N-dibenzofuran-4-yl-1-N-dibenzothiophen-2-yl-1-N,3-N-diphenylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27ClN2OS/c43-28-24-32(44(29-12-3-1-4-13-29)31-22-23-41-37(27-31)35-17-8-10-21-40(35)47-41)26-33(25-28)45(30-14-5-2-6-15-30)38-19-11-18-36-34-16-7-9-20-39(34)46-42(36)38/h1-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETOPOFSRUSNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)SC4=CC=CC=C43)C5=CC(=CC(=C5)Cl)N(C6=CC=CC=C6)C7=CC=CC8=C7OC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27ClN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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